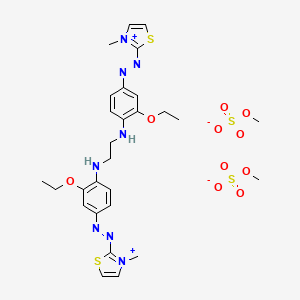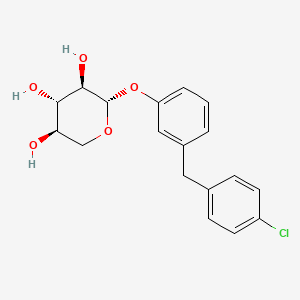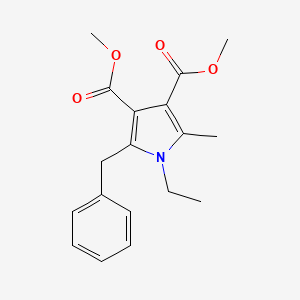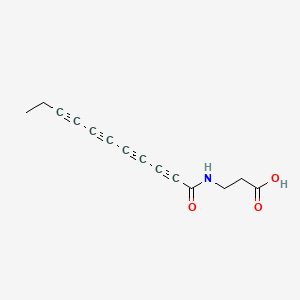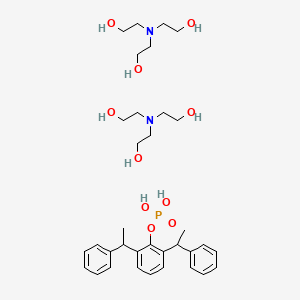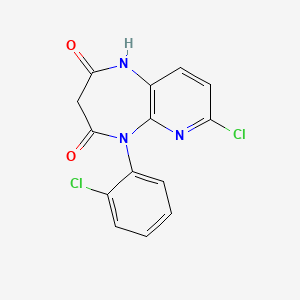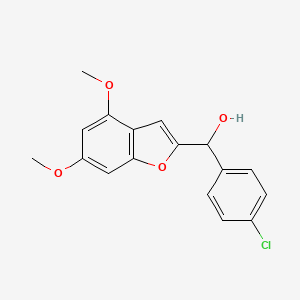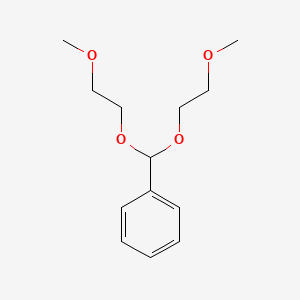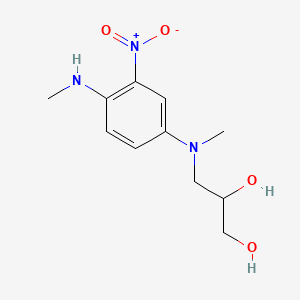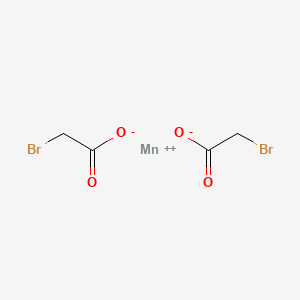
2-bromoacetate;manganese(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoacetate;manganese(2+) is a coordination compound consisting of a manganese ion (Mn^2+) coordinated with 2-bromoacetate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromoacetate;manganese(2+) typically involves the reaction of manganese salts with 2-bromoacetic acid or its derivatives. One common method is to dissolve manganese(II) chloride in water and then add 2-bromoacetic acid under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of 2-bromoacetate;manganese(2+) may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the compound, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoacetate;manganese(2+) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoacetate ligand can be substituted by other nucleophiles.
Oxidation-Reduction Reactions: The manganese ion can participate in redox reactions, changing its oxidation state.
Coordination Reactions: The manganese ion can form complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize or reduce the manganese ion.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine can be used to form new coordination complexes with manganese.
Major Products Formed
Substitution Reactions: Products include substituted acetates where the bromine atom is replaced by another group.
Oxidation-Reduction Reactions: Products include manganese compounds in different oxidation states.
Coordination Reactions: Products include new coordination complexes with varying properties.
Applications De Recherche Scientifique
2-Bromoacetate;manganese(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromoacetate;manganese(2+) involves its interaction with biological molecules and enzymes. The manganese ion can coordinate with various functional groups, altering the activity of enzymes and other proteins. This coordination can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a manganese ion.
Methyl bromoacetate: Similar in structure but with a methyl group instead of a manganese ion.
Ethyl bromodifluoroacetate: Contains a difluoromethyl group instead of a manganese ion.
Uniqueness
2-Bromoacetate;manganese(2+) is unique due to the presence of the manganese ion, which imparts distinct chemical and biological properties. This compound’s ability to participate in redox reactions and form coordination complexes makes it particularly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
71215-58-2 |
|---|---|
Formule moléculaire |
C4H4Br2MnO4 |
Poids moléculaire |
330.82 g/mol |
Nom IUPAC |
2-bromoacetate;manganese(2+) |
InChI |
InChI=1S/2C2H3BrO2.Mn/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
Clé InChI |
GRPFUIFHUKXFQB-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])Br.C(C(=O)[O-])Br.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


